Cas no 2228596-58-3 (tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate)

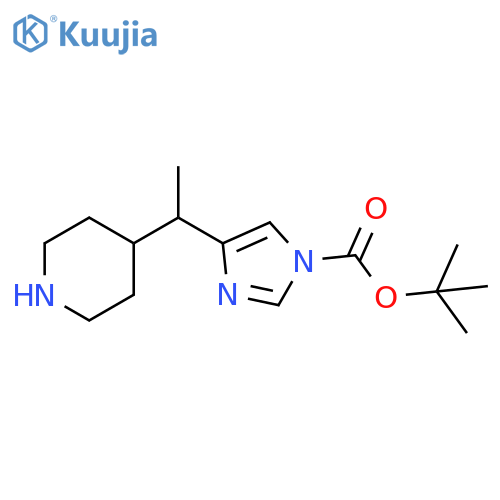

2228596-58-3 structure

商品名:tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate

tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate

- tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate

- EN300-1895053

- 2228596-58-3

-

- インチ: 1S/C15H25N3O2/c1-11(12-5-7-16-8-6-12)13-9-18(10-17-13)14(19)20-15(2,3)4/h9-12,16H,5-8H2,1-4H3

- InChIKey: YKBDAJFIJISAED-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C=NC(=C1)C(C)C1CCNCC1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 279.19467705g/mol

- どういたいしつりょう: 279.19467705g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1895053-10.0g |

tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |

2228596-58-3 | 10g |

$7250.0 | 2023-05-26 | ||

| Enamine | EN300-1895053-0.05g |

tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |

2228596-58-3 | 0.05g |

$1417.0 | 2023-09-18 | ||

| Enamine | EN300-1895053-1.0g |

tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |

2228596-58-3 | 1g |

$1686.0 | 2023-05-26 | ||

| Enamine | EN300-1895053-0.25g |

tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |

2228596-58-3 | 0.25g |

$1551.0 | 2023-09-18 | ||

| Enamine | EN300-1895053-2.5g |

tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |

2228596-58-3 | 2.5g |

$3304.0 | 2023-09-18 | ||

| Enamine | EN300-1895053-0.5g |

tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |

2228596-58-3 | 0.5g |

$1619.0 | 2023-09-18 | ||

| Enamine | EN300-1895053-1g |

tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |

2228596-58-3 | 1g |

$1686.0 | 2023-09-18 | ||

| Enamine | EN300-1895053-10g |

tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |

2228596-58-3 | 10g |

$7250.0 | 2023-09-18 | ||

| Enamine | EN300-1895053-5g |

tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |

2228596-58-3 | 5g |

$4890.0 | 2023-09-18 | ||

| Enamine | EN300-1895053-0.1g |

tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |

2228596-58-3 | 0.1g |

$1484.0 | 2023-09-18 |

tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

2228596-58-3 (tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate) 関連製品

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量